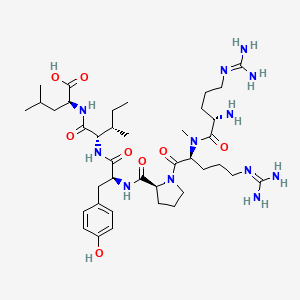

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH es un péptido sintético que es un derivado de la neurotensina, un tridecapeptido que funciona como neurotransmisor y neuromodulador en el sistema nervioso central y como hormona en los tejidos periféricos . Este compuesto está específicamente diseñado para mejorar las propiedades farmacocinéticas y la selectividad del receptor de los análogos de la neurotensina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH implica la síntesis de péptidos en fase sólida (SPPS), un método común para ensamblar péptidos. El proceso comienza con la unión del aminoácido C-terminal, leucina, a una resina sólida. Los aminoácidos subsiguientes se agregan secuencialmente de forma gradual, utilizando derivados de aminoácidos protegidos para evitar reacciones secundarias no deseadas . Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt) para facilitar la formación de enlaces peptídicos .

Métodos de producción industrial

La producción industrial de este péptido sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso y garantizar la coherencia. El producto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para lograr la pureza y calidad deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: puede sufrir varias reacciones químicas, que incluyen:

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.

Reducción: Agentes reductores como ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos con grupos protectores para evitar reacciones secundarias.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen péptidos oxidados, péptidos reducidos y análogos sustituidos con actividad biológica alterada .

Aplicaciones Científicas De Investigación

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El compuesto ejerce sus efectos uniéndose a los receptores de neurotensina, específicamente NTS1 y NTS2, que son receptores acoplados a proteínas G . La activación de estos receptores conduce a varias vías de señalización intracelular, incluida la modulación de la actividad de la adenilato ciclasa y la liberación de calcio intracelular . Esto da como resultado la regulación de la liberación de neurotransmisores y otras respuestas fisiológicas .

Comparación Con Compuestos Similares

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: es único debido a su selectividad de receptor y estabilidad mejoradas en comparación con otros análogos de la neurotensina . Compuestos similares incluyen:

Neurotensina (NT): El tridecapeptido natural con actividad receptora más amplia.

NT(8-13): Un fragmento activo más corto de la neurotensina con propiedades de unión al receptor similares.

Análogos de NT modificados: Compuestos con sustituciones en residuos específicos para mejorar la estabilidad y la selectividad.

Propiedades

Fórmula molecular |

C39H66N12O8 |

|---|---|

Peso molecular |

831.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-methylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)48-28(37(58)59)20-22(2)3)49-32(53)27(21-24-13-15-25(52)16-14-24)47-33(54)29-12-9-19-51(29)36(57)30(11-8-18-46-39(43)44)50(5)35(56)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,54)(H,48,55)(H,49,53)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |

Clave InChI |

FMWPNVFPKCUWHA-VGPFALITSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)

![1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea](/img/structure/B10840116.png)